Bragsin2
Overview
Description
Preparation Methods
The synthesis of Bragsin2 involves several steps, starting with the preparation of the core benzopyran structure. The synthetic route typically includes nitration, methoxylation, and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the desired transformations .
This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques .
Chemical Reactions Analysis
Bragsin2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of this compound can yield various reduced forms, depending on the reagents and conditions used.
Substitution: This compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
Bragsin2 exerts its effects by binding to the pleckstrin homology domain of BRAG2 and the lipid bilayer. This binding prevents BRAG2 from activating lipidated Arf GTPase, thereby disrupting the function of the trans-Golgi network and affecting various cellular processes . The molecular targets and pathways involved include the Arf GTPase signaling pathway and the regulation of membrane-associated signaling complexes .
Comparison with Similar Compounds
Bragsin2 is unique in its ability to selectively and noncompetitively inhibit BRAG2-mediated Arf GTPase activation. Similar compounds include other inhibitors of Arf GTPase and nucleotide exchange factors, such as SecinH3 and Brefeldin A. this compound’s noncompetitive mechanism of action and its specific binding to the pleckstrin homology domain of BRAG2 set it apart from these other compounds .
References
Properties
IUPAC Name |
6-methoxy-5-nitro-2-(trifluoromethyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO5/c1-19-7-3-2-6-9(10(7)15(17)18)5(16)4-8(20-6)11(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUILHMXVGFAIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC(=CC2=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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